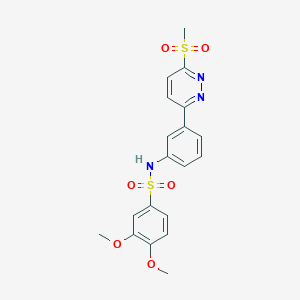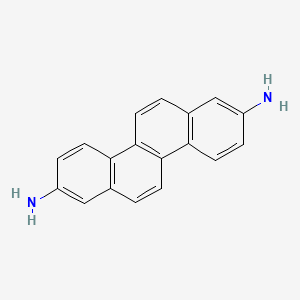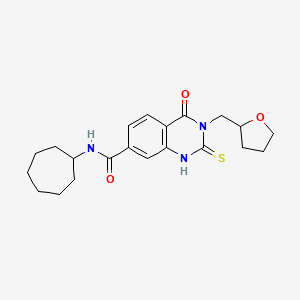![molecular formula C25H29N7 B2454328 2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine CAS No. 1203264-55-4](/img/structure/B2454328.png)
2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds similar to pyridine with two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrimidines have diverse biological potential and many derivatives have shown promising anticancer activity .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring, which can have various substituents that contribute to the compound’s properties and biological activity .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, depending on the substituents present on the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their structure and substituents. For example, the HOMO and LUMO energies can be calculated to estimate the chemical stability of the compound .Aplicaciones Científicas De Investigación
Synthesis and Properties
- A study detailed the synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, evaluated for their anti-phosphodiesterase-5 (PDE-5) activity, revealing compounds with significant inhibitory action. This suggests a potential application in the development of treatments for conditions like erectile dysfunction, highlighting the importance of chemical modifications for enhanced activity (Su et al., 2021).
Antimicrobial and Anticancer Activity
- Research on pyrazolo[1,5-a]pyrimidine derivatives showed antibacterial activity and provided biophysical insights into their interactions with plasma proteins. This suggests these compounds' potential as antibacterial agents and their interaction mechanisms with biological targets (He et al., 2020).
- Another study synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested them for anticancer activity against human breast adenocarcinoma cell lines. Compounds displayed potent inhibitory activity, suggesting a pathway for developing new anticancer agents (Abdellatif et al., 2014).
Inhibition of Enterovirus Replication
- Pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their antiviral activity, demonstrating specificity for human enteroviruses, particularly coxsackieviruses, with nanomolar concentrations inhibiting virus replication. This highlights the potential of these compounds as selective antiviral agents (Chern et al., 2004).
Structural Analysis
- The structure of a 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one derivative was characterized, providing insight into its chemical and physical properties. Understanding the structural attributes of such compounds can guide the design of functional materials and pharmaceuticals (Karczmarzyk & Malinka, 2004).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7/c1-16-7-6-8-21(13-16)23-20(5)24-26-19(4)15-22(32(24)29-23)30-9-11-31(12-10-30)25-27-17(2)14-18(3)28-25/h6-8,13-15H,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVSZLJNBIPNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)C5=NC(=CC(=N5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(dimethylamino)propyl]amino}-9-(4-methylphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2454247.png)



![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2454254.png)


![4-[6-(2-methoxyphenoxy)pyridazin-3-yl]-N-(2-phenylethyl)benzamide](/img/structure/B2454258.png)
![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2454261.png)


![6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2454264.png)
![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2454265.png)
![N-(2-fluorophenyl)-2-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)acetamide](/img/structure/B2454268.png)